molecular formula C12H16O2 B3046982 5-(Benzyloxy)pentan-2-one CAS No. 13329-18-5

5-(Benzyloxy)pentan-2-one

Cat. No.: B3046982
CAS No.: 13329-18-5
M. Wt: 192.25 g/mol
InChI Key: RLNOMTIXRVLMNC-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pentan-2-one is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmethoxypentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNOMTIXRVLMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299970
Record name 5-(benzyloxy)pentan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID80299970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13329-18-5
Record name NSC133911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(benzyloxy)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance and Research Interest in Benzyloxy Containing Ketones

The research interest in a molecule like 5-(Benzyloxy)pentan-2-one stems from the utility of its constituent parts in the broader context of organic synthesis. Benzyloxy-containing ketones are valuable intermediates in the construction of more complex molecular architectures. The benzyloxy group, specifically, is a widely used protecting group for alcohols in multi-step organic synthesis. wikipedia.orgnumberanalytics.com A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. numberanalytics.com The benzyl (B1604629) group is particularly useful because it is stable under a wide variety of reaction conditions but can be removed selectively, often through catalytic hydrogenation. wikipedia.orgorganic-chemistry.org

Ketones, as a class of compounds, are cornerstones of synthetic organic chemistry. The carbonyl group is a site of rich reactivity, participating in numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Grignard reactions, and can be readily converted into other functional groups like alcohols and alkanes. msu.edu The presence of both a ketone and a protected alcohol within the same molecule, as in this compound, creates a bifunctional building block. This allows chemists to perform reactions at the ketone center while the distant hydroxyl group remains masked, to be revealed at a later, strategic point in a synthetic sequence. This strategy is crucial in the synthesis of complex natural products and pharmaceutical agents. For instance, benzyloxy-containing fragments are often employed in the synthesis of complex molecules like epothilones and various nucleoside analogs. google.comnih.gov

Structural Features and Functional Group Considerations

Primary Synthetic Routes to this compound

The generation of the ketone functional group in this compound is a critical step. This is most commonly achieved through the oxidation of a corresponding secondary alcohol. Alternatively, strategies that form a carbon-carbon bond to create the ketone structure can be envisioned.

Oxidation of 5-(Benzyloxy)pentan-2-ol (B2501795)

The most direct route to this compound is the oxidation of its corresponding secondary alcohol precursor, 5-(benzyloxy)pentan-2-ol. This transformation is a standard procedure in organic synthesis. While specific literature detailing this exact conversion is not prevalent, the oxidation of analogous structures is well-documented. For instance, the related compound 1-(benzyloxy)pentan-2-ol (B14748401) can be converted to its corresponding ketone under oxidative conditions smolecule.com. Similarly, the primary alcohol 5-(benzyloxy)pentan-1-ol serves as a starting material for the synthesis of 5-benzyloxypentanal, which is also an oxidation reaction sigmaaldrich.com.

A variety of oxidizing agents are suitable for converting secondary alcohols to ketones. The choice of reagent depends on factors such as scale, substrate tolerance, and desired selectivity.

Table 1: Common Reagents for Oxidation of Secondary Alcohols

Reagent Class Specific Examples Typical Conditions
Chromium-Based Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) Dichloromethane (DCM) as solvent, room temperature
DMSO-Based Swern Oxidation (oxalyl chloride, DMSO, triethylamine) Anhydrous, low temperature (-78 °C to rt), DCM

The application of one of these methods to 5-(benzyloxy)pentan-2-ol would be expected to yield this compound efficiently.

Strategies Involving Carbon-Carbon Bond Formation at the Ketone Position

Synthesizing this compound via carbon-carbon bond formation involves creating the bond between C2 and C3 or C1 and C2 of the pentanone structure. These methods are fundamental in organic chemistry for constructing carbon frameworks sigmaaldrich.com. One plausible approach is the acylation of an organometallic reagent. For example, a Grignard or organolithium reagent derived from 1-bromo-3-(benzyloxy)propane could react with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Another powerful set of reactions involves metal-catalyzed cross-coupling. Tremendous advances in forming C-C bonds have been achieved through robust protocols for cross-coupling reactions sigmaaldrich.com. For instance, a palladium-catalyzed coupling reaction between an organometallic species and an acid chloride could construct the ketone. More modern methods, such as the Ru-catalyzed coupling of an alcohol with a hydrazone to form a C-C bond, represent the forefront of ketone synthesis organic-chemistry.org. While these specific examples have not been reported for this compound, they represent viable, albeit more complex, synthetic strategies.

Synthesis of Key Intermediates Bearing the Benzyloxy-Pentane Scaffold

The preparation of precursors containing the 5-carbon chain with a benzyloxy group at one end is crucial for the synthesis of the target ketone. These intermediates are typically derived from commercially available pentanediols.

Preparation of 5-(Benzyloxy)pentan-1-ol from Pentane-1,5-diol

The most common precursor is 5-(benzyloxy)pentan-1-ol. It is synthesized through the mono-benzylation of pentane-1,5-diol. This reaction requires selectively protecting one of the two primary hydroxyl groups. A standard method to achieve this is through a Williamson ether synthesis, where pentane-1,5-diol is treated with a strong base to form an alkoxide, which then displaces a halide from benzyl chloride or benzyl bromide. sigmaaldrich.comamerigoscientific.comsigmaaldrich.com Using a stoichiometric amount of the base and benzylating agent relative to the diol favors the mono-substituted product.

Table 2: Synthesis of 5-(Benzyloxy)pentan-1-ol

Reactant 1 Reactant 2 Base/Conditions Product Reference(s)

Introduction of the Benzyloxy Moiety through Benzylation Reactions

The introduction of the benzyl ether protecting group is a common and critical step. The Williamson ether synthesis is the most traditional method, involving an alkoxide and a benzyl halide clockss.org. However, other catalytic methods have been developed to achieve this transformation under milder conditions. Efficient catalytic etherification of benzyl alcohols can be accomplished using a catalyst prepared in situ, such as MeAl(NTf₂)₂ clockss.org.

For polyol substrates, selective functionalization is a significant challenge. Borinic acid-catalyzed methods have been developed for the regioselective benzylation of diols, which proceed by forming a temporary borinate ester complex that activates one hydroxyl group over another scholaris.ca. Furthermore, ruthenium complexes have been employed as catalysts for benzylation reactions under various conditions acs.org. These advanced methods offer alternatives to the classical Williamson synthesis, potentially providing higher selectivity and milder reaction conditions.

Preparation of Related Benzyloxy-Substituted Pentanols

The synthesis of various isomers and derivatives of benzyloxy-pentanol provides access to a range of precursors for different targets. For example, 5-(benzyloxy)pentane-1,2-diol has been synthesized and characterized wiley-vch.de. The lipase-mediated kinetic resolution of (±)-5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol has been used to produce both enantiomers of this protected diol with high purity acs.org. Other related structures, such as (2R, 3R)-1-benzyloxy-3-(benzyloxymethyl)hex-5-en-2-ol, serve as key intermediates in the synthesis of complex molecules like nucleoside analogues capes.gov.br. The synthesis of 1-amino-5-(benzyloxy)pentan-3-ol has also been reported as a precursor for antiviral compounds acs.org. These examples highlight the versatility of the benzyloxy-pentane scaffold in synthetic chemistry.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
5-(Benzyloxy)pentan-2-ol
1-(Benzyloxy)pentan-2-ol
5-(Benzyloxy)pentan-1-ol
Pentane-1,5-diol
5-Benzyloxypentanal
Benzyl chloride
Benzyl bromide
1-Bromo-3-(benzyloxy)propane
Acetic anhydride
Acetyl chloride
Pyridinium chlorochromate (PCC)
Pyridinium dichromate (PDC)
Dimethyl sulfoxide (B87167) (DMSO)
Oxalyl chloride
Triethylamine
Dess-Martin Periodinane (DMP)
MeAl(NTf₂)₂
5-(Benzyloxy)pentane-1,2-diol
(±)-5-Benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol
(2R, 3R)-1-Benzyloxy-3-(benzyloxymethyl)hex-5-en-2-ol

Protecting Group Strategies Utilizing the Benzyloxy Group

The synthesis of this compound typically begins with the precursor 5-hydroxypentan-2-one. solubilityofthings.comcymitquimica.com This precursor contains two key functional groups: a hydroxyl (-OH) group and a ketone (C=O) group. To perform selective chemistry on other parts of the molecule without affecting the hydroxyl group, the -OH group is first protected as a benzyl ether.

The most prevalent method for the formation of a benzyl ether from an alcohol is the Williamson Ether Synthesis . organic-chemistry.orgmasterorganicchemistry.com This reaction proceeds via a two-step, one-pot process involving an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org

Deprotonation: The alcohol, 5-hydroxypentan-2-one, is treated with a strong base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Sodium hydride (NaH) is a commonly used base for this purpose. organic-chemistry.org

Nucleophilic Substitution: The resulting alkoxide then reacts with a benzyl halide, such as benzyl bromide or benzyl chloride, in a nucleophilic substitution reaction to form the benzyl ether, this compound. organic-chemistry.orglibretexts.org

The general stability of benzyl ethers makes them robust protecting groups that can withstand a wide range of subsequent reaction conditions. orgsyn.org

While the Williamson ether synthesis is common, its strongly basic conditions may not be suitable for all substrates. orgsyn.orgorgsyn.org Alternative methods for benzylation have been developed to accommodate sensitive molecules:

Acidic Conditions: The use of benzyl trichloroacetimidate (B1259523) in the presence of a strong acid like trifluoromethanesulfonic acid allows for the protection of alcohols under acidic conditions. orgsyn.org

Neutral Conditions: Reagents such as 2-benzyloxy-1-methylpyridinium triflate enable the benzylation of alcohols under nearly neutral, thermal conditions, offering a milder alternative. organic-chemistry.orgorgsyn.org

Table 1. Reagents for Benzyl Ether Protection of Alcohols

MethodKey ReagentsConditions
Williamson Ether SynthesisAlcohol, Sodium Hydride (NaH), Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl)Basic (Sₙ2)
Acid-Catalyzed ProtectionAlcohol, Benzyl Trichloroacetimidate, Trifluoromethanesulfonic Acid (TfOH)Acidic
Neutral ProtectionAlcohol, 2-Benzyloxy-1-methylpyridinium triflateNeutral, Thermal

Chemical Transformations and Reactivity of 5 Benzyloxy Pentan 2 One

Reactions at the Ketonic Carbonyl Center

The ketone functional group is a site of significant chemical activity, primarily involving the electrophilic carbonyl carbon and the adjacent α-carbons.

The carbonyl carbon of 5-(benzyloxy)pentan-2-one is electrophilic and susceptible to attack by nucleophiles. A prominent example of this is the reduction of the ketone to a secondary alcohol, 5-(benzyloxy)pentan-2-ol (B2501795). This transformation is a fundamental step in many synthetic pathways and can be achieved using various reducing agents.

Metal hydride reagents are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used in alcoholic solvents like methanol (B129727) or ethanol. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although its higher reactivity requires anhydrous conditions and careful handling.

In some cases, to enhance selectivity, particularly in the presence of other reducible functional groups, modified reduction procedures are used. For instance, the Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is effective for the selective 1,2-reduction of ketones. rsc.org Chiral catalysts can be employed with reducing agents like borane (B79455) (BH₃) to achieve stereoselective reduction, yielding specific enantiomers of the resulting alcohol, a technique crucial in the synthesis of complex chiral molecules. google.com

Table 1: Common Reagents for the Reduction of Ketones to Secondary Alcohols.
ReagentTypical ConditionsSelectivity/NotesCitation
Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH), 0 °C to room temperatureMild and selective for aldehydes and ketones. rsc.org
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupPowerful, unselective, reduces most carbonyl functional groups.
Sodium Borohydride / Cerium(III) Chloride (Luche Reduction)MeOH/CH₂Cl₂, room temperatureHighly selective for ketones in the presence of other functional groups like enones. rsc.org
Borane (BH₃) with Chiral CatalystTHF, specific temperaturesEnables stereoselective (chiral) reduction to form a specific enantiomer of the alcohol. google.com

The protons on the carbons adjacent to the ketone (the α-carbons) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the formation of new carbon-carbon bonds at the α-position.

The formation of the enolate can be controlled by the choice of base and reaction conditions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible deprotonation. The resulting enolate can then be reacted with electrophiles such as alkyl halides in alkylation reactions. For example, reacting the enolate of this compound with methyl iodide would yield 3-methyl-5-(benzyloxy)pentan-2-one. Phase transfer catalysis has also been employed to facilitate the alkylation of related β-dicarbonyl compounds, demonstrating a method to achieve moderate yields in complex systems. unirioja.es

The enolates derived from this compound can also participate in condensation reactions. evitachem.com In an aldol (B89426) condensation, the enolate attacks another carbonyl compound (an aldehyde or another ketone) to form a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. thieme-connect.de

Furthermore, the ketone can undergo condensation with amines or their derivatives. For example, reaction with hydroxylamine (B1172632) under acidic conditions would produce an oxime, which could then be a substrate for a Beckmann rearrangement. byjus.com Condensation with hydrazine (B178648) or substituted hydrazines would yield hydrazones. These reactions are crucial for building more complex molecular frameworks. For instance, condensation with formamide (B127407) acetals followed by reduction is a known method for synthesizing indole (B1671886) structures from substituted toluenes, illustrating a specialized type of condensation. orgsyn.org

Stereoselective Transformations of this compound and its Derivatives

The presence of a prochiral ketone in this compound allows for a variety of stereoselective transformations to generate chiral products. These reactions are crucial for the synthesis of enantiomerically pure compounds that can serve as building blocks for more complex molecules. The primary approaches to achieving stereocontrol in the reactions of this compound and its derivatives involve the asymmetric reduction of the ketone, the use of chiral auxiliaries to direct transformations, and the application of catalytic asymmetric methods.

Asymmetric Reduction of the Ketone Functionality

The asymmetric reduction of the ketone in this compound to produce the corresponding chiral secondary alcohol, (R)- or (S)-5-(benzyloxy)pentan-2-ol, is a key stereoselective transformation. This can be achieved through various methods, including microbial reductions and catalytic asymmetric hydrogenation.

Microbial reduction offers an effective method for the stereoselective conversion of ketones to alcohols. While direct studies on this compound are not extensively documented, research on structurally similar compounds provides significant insights. For instance, the reduction of alkyl 5-benzyloxy-3-oxopentanoates, which are β-keto esters with a benzyloxy group at the 5-position, has been studied using baker's yeast. core.ac.ukkyoto-u.ac.jp The stereochemical outcome of these reductions is highly dependent on the nature of the alkyl group of the ester, which influences the binding of the substrate to the active site of the reductase enzyme. This suggests that enzymatic systems are sensitive to the steric and electronic properties of the substrate, which could be exploited for the selective reduction of this compound.

Catalytic asymmetric hydrogenation is another powerful tool for the enantioselective reduction of ketones. core.ac.uk This method typically employs transition metal catalysts, such as ruthenium or iridium, coordinated to chiral ligands. nih.govmdpi.com For the reduction of ketones like this compound, ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine, have shown high efficiency and enantioselectivity for a wide range of substrates. semanticscholar.orgharvard.edu The reaction proceeds via a metal-ligand cooperative mechanism, where the catalyst facilitates the transfer of hydrogen from H2 to the ketone, with the chiral ligands dictating the facial selectivity of the hydride attack. core.ac.uk The choice of ligands and reaction conditions can be tuned to favor the formation of either the (R) or (S) enantiomer of the alcohol product.

Table 1: Stereoselective Reduction of Alkyl 5-Benzyloxy-3-oxopentanoates with Baker's Yeast core.ac.ukkyoto-u.ac.jp

Alkyl Group (R)Product ConfigurationEnantiomeric Excess (ee, %)
Methyl(S)30
Ethyl(S)60
Propyl(S)85
Pentyl(S)96
Isopropyl(S)65

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound, a chiral auxiliary could be used to direct nucleophilic additions to the ketone or alkylations at the α-position. While specific applications of chiral auxiliaries to this compound are not widely reported, the principles can be illustrated with well-established chiral auxiliary systems.

One common strategy involves the use of chiral oxazolidinones, such as those developed by Evans. scielo.org.mx For instance, an N-acyl oxazolidinone derivative could be prepared from a carboxylic acid derived from this compound. The chiral auxiliary would then direct the stereoselective alkylation of the enolate, after which the auxiliary can be cleaved to yield an α-substituted chiral ketone.

Another approach could involve the use of a chiral hydrazone, such as in the SAMP/RAMP methodology. By forming a chiral hydrazone with this compound, the chiral auxiliary would control the stereochemistry of α-alkylation or aldol reactions. Subsequent cleavage of the hydrazone would afford the chiral ketone product. The effectiveness of the chiral auxiliary is dependent on its ability to create a rigid, well-defined steric environment that biases the approach of the electrophile to one face of the enolate. wikipedia.org

A notable example of a chiral auxiliary that could be conceptually applied is the 4(S)-benzyl-1,3-thiazolidin-2-one. scielo.org.mx If this compound were converted to an N-acyl derivative of this auxiliary, the resulting system could undergo stereoselective aldol reactions. The chiral auxiliary would control the formation of the new stereocenters, and its subsequent removal would provide the chiral aldol product.

Catalytic Asymmetric Reactions

Catalytic asymmetric reactions offer an efficient means to synthesize chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.netrsc.org For this compound, catalytic asymmetric aldol reactions are of particular interest, as they allow for the formation of new carbon-carbon bonds and the creation of multiple stereocenters simultaneously.

Significant research has been conducted on the stereoselective aldol reactions of ketones that are structurally analogous to this compound. For example, the TiCl4-mediated aldol reaction of (S)-2-benzyloxy-3-pentanone has been shown to be highly stereoselective. researchgate.net In these reactions, the choice of Lewis acid and the presence of additives can dramatically influence the diastereoselectivity of the aldol adducts. When TiCl4 is used in the presence of tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), the reaction favors the formation of the syn-aldol products with high diastereomeric ratios. researchgate.net This high level of stereocontrol is attributed to the formation of a specific six-membered ring transition state, where the chiral center of the starting ketone dictates the facial selectivity of the enolate addition to the aldehyde.

The ability to control the stereochemical outcome by modifying the Lewis acid system provides a versatile tool for the synthesis of different stereoisomers. This methodology could be directly applied to this compound to generate a range of chiral aldol products, which are valuable intermediates in natural product synthesis.

Table 2: Diastereoselective TiCl4-Mediated Aldol Reaction of (S)-2-Benzyloxy-3-pentanone with Various Aldehydes researchgate.net

AldehydeLewis Acid SystemDiastereomeric Ratio (syn:anti)Yield (%)
IsobutyraldehydeTiCl4/THF97:385
BenzaldehydeTiCl4/THF95:580
AcetaldehydeTiCl4/THF90:1075
IsobutyraldehydeTiCl410:9082
BenzaldehydeTiCl415:8578

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

5-(Benzyloxy)pentan-2-one serves as a key intermediate in the synthesis of more complex organic molecules. evitachem.com Its bifunctional nature, possessing both a ketone and a protected alcohol, allows for sequential and controlled modifications. The pentanone backbone is a common structural motif in many larger compounds, and this reagent provides a convenient way to introduce this chain with a masked hydroxyl group at the 5-position. ontosight.ai

The ketone functionality can undergo a wide array of reactions, including but not limited to:

Reductive Amination: To introduce nitrogen-containing functional groups.

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon chain extension and the formation of alkenes.

Aldol (B89426) Condensations: To form carbon-carbon bonds with other carbonyl compounds.

Grignard and Organolithium Additions: To introduce various alkyl, aryl, or vinyl groups.

The benzyloxy group acts as a robust protecting group for the primary alcohol, stable to many reaction conditions used to modify the ketone. It can be removed later in a synthetic sequence, typically by catalytic hydrogenation, to unmask the hydroxyl group for further functionalization. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and allowing for the selective transformation of different parts of the molecule. An analogous compound, 5-(benzyloxy)pentanal, is also noted for its potential as an intermediate due to the reactivity of its aldehyde group and the presence of the benzyl (B1604629) protecting group. smolecule.com

Contribution to Natural Product Total Synthesis

The structural framework of this compound is relevant to the synthesis of several natural products. The protected five-carbon chain is a recurring substructure in various biologically active compounds.

A notable example is the total synthesis of the syringolides, where a closely related unsaturated analog, (E)-5-(benzyloxy)-1-hydroxypent-3-en-2-one, was employed as a key fragment. utep.edu In this synthesis, the benzyloxy-protected segment was crucial for building the linear precursor that ultimately cyclized to form the natural product's core structure. utep.edu

Similarly, the synthesis of other complex natural products often involves intermediates with benzyloxy-protected hydroxyl groups. In the total synthesis of the potent cytotoxic depsipeptide Odoamide, a key intermediate features a 5-benzyloxy-pentanoyl-derived moiety. rsc.org The synthesis of Desferrioxamine B, a siderophore used to treat iron overload, also utilizes starting materials that are derivatized to contain benzyloxy groups to guide the synthetic pathway. nih.govacs.org These examples underscore the strategic importance of the benzyloxy-protected carbon chain, a key feature of this compound, in achieving the total synthesis of complex and significant natural products. sci-hub.se

Natural Product ClassRelevant Synthetic Intermediate Containing Benzyloxy GroupSource
Syringolides(E)-5-(benzyloxy)-1-hydroxypent-3-en-2-one utep.edu
Depsipeptides (Odoamide)(R)-4-Benzyl-3-[(2R,3S,4R)-5-benzyloxy-3-hydroxy-2,4-di- methylpentanoyl]oxazolidin-2-one rsc.org
Siderophores (Desferrioxamine B)tert-Butyl (5-((benzyloxy)amino)pentyl)carbamate nih.govacs.org

Precursor for Chiral Building Blocks

This compound is a prochiral molecule, meaning it can be converted into a chiral compound. The ketone's carbonyl group can be asymmetrically reduced to a hydroxyl group, yielding the chiral alcohol 5-(benzyloxy)pentan-2-ol (B2501795). bldpharm.com This transformation creates a stereocenter, and by using chiral reducing agents or catalysts, one enantiomer can be selectively produced.

This resulting chiral alcohol is a valuable building block for the synthesis of enantiomerically pure complex molecules, such as oxygenated terpenoids. acs.orgacs.org Chiral building blocks are essential in medicinal chemistry, where the stereochemistry of a drug molecule is often critical for its biological activity and safety.

Furthermore, the benzyloxy group is frequently employed in the synthesis of other chiral structures, such as amino acid derivatives and chiral auxiliaries. ull.essfu.ca For instance, (2S)-5-(benzyloxy)-2-(dibenzylamino)-5-oxopentanoic acid is a derivative of glutamic acid where the side-chain carboxyl group is protected as a benzyl ester, demonstrating the utility of this protecting group in the chemistry of chiral molecules. ull.es The synthesis of chiral morpholinol derivatives has also been accomplished using a related benzyloxyphenyl pentanone structure in a reaction with a chiral amino alcohol. researchgate.net

Derivatization and Structural Modifications Leading to Novel Compounds

The chemical reactivity of this compound allows for numerous structural modifications, leading to the generation of novel compounds. Derivatization is a process where a compound is converted into a new compound, or derivative, through a chemical reaction. researchgate.net This can be done to alter the molecule's properties or to create entirely new molecular architectures.

Key derivatization reactions for this compound include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 5-(benzyloxy)pentan-2-ol. smolecule.com

Oxidation: While the ketone itself is resistant to oxidation, reactions can be performed at the alpha-carbon position.

Condensation Reactions: The ketone can react with amines and their derivatives to form imines, oximes, and hydrazones. ontosight.ai For example, reaction with hydroxylamine (B1172632) would yield this compound oxime.

Debenzylation: Removal of the benzyl protecting group reveals the primary alcohol (5-hydroxypentan-2-one), which can then be further functionalized, for example, by oxidation to an aldehyde or esterification. smolecule.com

These modifications create new molecules with different physical, chemical, and potentially biological properties. For example, the synthesis of novel chalcone (B49325) analogs has been achieved through the condensation of 4-(benzyloxy)benzaldehyde (B125253) with various ketones, a reaction pathway that demonstrates how the benzyloxy-containing core can be used to build larger, conjugated systems. univ-ovidius.ro Such derivatizations are fundamental in fields like drug discovery and materials science for creating libraries of compounds for screening and developing new functional materials. jfda-online.comorgsyn.org

Reaction TypeReagent/ConditionProduct Class
ReductionSodium borohydride (B1222165) (NaBH₄)Secondary Alcohol
CondensationHydroxylamine (NH₂OH)Oxime
DebenzylationCatalytic Hydrogenation (H₂, Pd/C)Primary Alcohol
Wittig ReactionPhosphonium YlideAlkene

Mechanistic Investigations of Reactions Involving 5 Benzyloxy Pentan 2 One

Elucidation of Reaction Pathways and Intermediates

No specific studies detailing the elucidation of reaction pathways and the characterization of intermediates in reactions involving 5-(benzyloxy)pentan-2-one were found in the available literature. Such studies would typically involve techniques like spectroscopy (NMR, IR, Mass Spectrometry) to identify transient species and computational modeling to map potential energy surfaces of the reaction.

Kinetic Studies and Determination of Rate-Limiting Steps

A search of scientific databases did not yield any publications focused on the kinetic studies of reactions with this compound. Kinetic studies are crucial for understanding reaction mechanisms as they provide information about the reaction order, rate constants, and activation energies, which helps in identifying the rate-limiting step of a reaction.

Isotopic Labeling Studies to Confirm Mechanistic Hypotheses

There is no evidence in the surveyed literature of isotopic labeling studies being conducted to confirm mechanistic hypotheses for reactions of this compound. Isotopic labeling is a powerful tool used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways.

Catalytic Chemistry in the Study of 5 Benzyloxy Pentan 2 One

Metal-Catalyzed Transformations (e.g., Hydrogenation, Hydrodeoxygenation of 2-Pentanone)

Metal-catalyzed reactions are fundamental in organic synthesis for modifying functional groups. For ketones like 5-(benzyloxy)pentan-2-one, key transformations include the reduction of the carbonyl group (hydrogenation) and the complete removal of the oxygen atom (hydrodeoxygenation or HDO). While specific studies on this compound are limited, extensive research on the structurally similar molecule, 2-pentanone, provides significant insight into these catalytic processes. rsc.org

Hydrogenation: Catalytic hydrogenation is a primary method for converting ketones to secondary alcohols. This reaction involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. masterorganicchemistry.com Platinum group metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) are highly effective for this transformation. iitm.ac.in The reaction is typically performed by adsorbing the metal onto a high-surface-area support like activated carbon (e.g., Pd/C) or alumina. masterorganicchemistry.com The process is considered a reduction, as C-H bonds are formed at the expense of the C-O π-bond. masterorganicchemistry.com For this compound, this would yield 5-(benzyloxy)pentan-2-ol (B2501795).

Hydrodeoxygenation (HDO): Hydrodeoxygenation is a more intensive reduction process that removes the oxygen atom entirely to produce alkanes. This is particularly relevant in biomass upgrading, where oxygenated compounds are converted into hydrocarbon fuels. mdpi.comresearchgate.net The HDO of 2-pentanone often proceeds in a stepwise manner, first hydrogenating to 2-pentanol, which is then dehydrated to form pentenes, followed by the hydrogenation of the alkenes to yield pentane. rsc.org

Research on 2-pentanone HDO has explored various catalyst systems:

Ruthenium-based Catalysts: A bifunctional Ru/HZSM-5 catalyst has been shown to be effective for the hydrodeoxygenation of 2-pentanone. The combination of the metal's hydrogenation ability and the zeolite's Brønsted acid sites facilitates the sequential hydrogenation, dehydration, and subsequent hydrogenation to alkanes. rsc.org

Nickel-based Catalysts: Non-noble metal catalysts are economically attractive alternatives. Nickel supported on red mud (Ni/RM) has been used for the HDO of aqueous phase catalytic pyrolysis oil, where ketones like 2-pentanone are key intermediates. usu.edu The nickel metal catalyzes the reduction of oxygenates, while the support can promote other reactions like ketonization. usu.edu

Platinum-based Catalysts: Platinum supported on acidic zeolites is another bifunctional system used for HDO reactions, capable of both hydrogenation and facilitating acid-catalyzed steps like ring-opening or dehydration. researchgate.net

The choice of metal, support, and reaction conditions significantly influences the product distribution, determining whether the reaction stops at the alcohol or proceeds to the fully deoxygenated alkane. mdpi.com

Table 1: Metal-Catalyzed Hydrodeoxygenation (HDO) of 2-Pentanone
CatalystSupportKey FindingsPrimary ProductsReference
RuHZSM-5 ZeoliteBifunctional mechanism; metal sites hydrogenate while acid sites dehydrate.2-Pentanol, Pentenes, Pentane rsc.org
NiRed Mud (RM)Effective for upgrading bio-oils; Ni catalyzes reduction of oxygenates.Aliphatic and aromatic hydrocarbons usu.edu
PtAcidic ZeolitesBifunctional catalyst promotes hydrogenation and acid-catalyzed reactions.Pentanoic acid (from γ-valerolactone) researchgate.net
RuCarbon (C)Solvent effects (protic vs. aprotic) were systematically studied for low-temperature hydrogenation.2-Pentanol researchgate.net

Organocatalysis in Stereoselective Syntheses

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a powerful alternative to metal-based or enzymatic catalysts. A key advantage is the ability to design chiral organocatalysts that can induce high levels of stereoselectivity, leading to the formation of a specific enantiomer or diastereomer of a product.

In the context of this compound, organocatalysis is particularly relevant for creating chiral derivatives. Research has demonstrated the enantioselective synthesis of (3S)-5-Benzyloxy-3-methyl-pentan-2-one. ucl.ac.uk This synthesis was achieved using a chiral auxiliary-based approach, a cornerstone of stereoselective synthesis. In this method, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The synthesis of the target compound utilized a Myers' pseudo-ephedrine auxiliary to control the stereoselective alkylation of an amide precursor before its conversion to the ketone. ucl.ac.uk

More broadly, organocatalytic strategies are widely applied to achieve stereoselectivity:

Chiral Amine Catalysis: Catalysts like those derived from proline or cinchona alkaloids can activate substrates by forming transient iminium or enamine ions. This activation allows for highly stereoselective additions to carbonyl compounds or α,β-unsaturated systems.

Chiral Phosphoric Acid Catalysis: Brønsted acids can activate electrophiles through hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs are versatile catalysts capable of promoting a variety of transformations, including stereoselective benzoin (B196080) reactions. researchgate.net

Asymmetric Counteranion-Directed Catalysis (ACDC): In this strategy, a chiral anion forms a tight ion pair with a cationic intermediate, effectively shielding one face of the reactive species and directing the stereochemical outcome of the reaction. acs.org

For example, the stereoselective α-fluorination of aldehydes has been accomplished using chiral Jørgensen-Hayashi catalysts (a type of diarylprolinol silyl (B83357) ether organocatalyst), which operate via enamine catalysis. scispace.comnih.gov These examples underscore the power of organocatalysis to construct complex, stereodefined molecules from simple precursors. ucl.ac.uk

Applications of Biocatalysis (e.g., Enzymatic Transformations, if applicable)

Biocatalysis is the use of natural catalysts, such as isolated enzymes or whole microbial cells, to perform chemical transformations. mt.commdpi.com This approach is prized for its exceptional selectivity (chemo-, regio-, and enantiospecificity), mild operating conditions (ambient temperature and pressure, neutral pH), and environmental sustainability, as it avoids the use of toxic metals and harsh reagents. mt.comsymeres.com

While specific biocatalytic transformations of this compound are not prominently documented, the structure of the molecule makes it a suitable candidate for several classes of well-studied enzymes.

Ketoreductases (KREDs): This class of enzymes catalyzes the stereoselective reduction of ketones to chiral secondary alcohols. nih.gov KREDs are widely used in the pharmaceutical industry to produce enantiomerically pure alcohol intermediates. nih.govchimia.ch Applying a KRED to this compound could yield either (R)-5-(benzyloxy)pentan-2-ol or (S)-5-(benzyloxy)pentan-2-ol, depending on the specific enzyme chosen from extensive, commercially available libraries. The reaction requires a hydride source, typically provided by a cofactor like NADH or NADPH, which is regenerated in situ. nih.gov

Baeyer-Villiger Monooxygenases (BVMOs): BVMOs are enzymes that catalyze the Baeyer-Villiger oxidation, wherein a ketone is converted into an ester or lactone. The enzyme inserts an oxygen atom adjacent to the carbonyl group. For an acyclic ketone like this compound, a BVMO could potentially catalyze its conversion to either benzyl (B1604629) 3-oxopentyl ether or methyl 4-(benzyloxy)butanoate. The regioselectivity of the oxygen insertion is determined by the enzyme's active site and the substitution pattern of the ketone (Migratory Aptitude).

The potential for biocatalysis to transform this compound with high selectivity makes it a highly attractive, albeit largely unexplored, avenue for the synthesis of valuable chiral building blocks. symeres.com

Table 2: Potential Biocatalytic Transformations for this compound
Enzyme ClassTransformationPotential Product(s)Key AdvantageReference
Ketoreductase (KRED)Carbonyl Reduction(R)- or (S)-5-(Benzyloxy)pentan-2-olHigh enantioselectivity for producing chiral alcohols. nih.gov
Baeyer-Villiger Monooxygenase (BVMO)Baeyer-Villiger OxidationBenzyl 3-oxopentyl ether or Methyl 4-(benzyloxy)butanoateRegioselective oxygen insertion to form esters. symeres.com
Transaminase (TAm)Reductive Amination(R)- or (S)-5-(Benzyloxy)pentan-2-amineStereoselective synthesis of chiral amines. chimia.ch

Advanced Analytical Methodologies in Research on 5 Benzyloxy Pentan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural verification of 5-(Benzyloxy)pentan-2-one. It provides detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the aliphatic chain protons, and the terminal methyl protons of the ketone.

¹³C NMR Spectroscopy complements the proton data by identifying the number of chemically distinct carbon atoms. The spectrum shows characteristic peaks for the carbonyl carbon, the aromatic carbons, the ether-linked carbons, and the aliphatic carbons.

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural confirmation by establishing connectivity. A COSY spectrum would show correlations between adjacent protons in the pentanone chain, while an HSQC spectrum would link each proton directly to its attached carbon atom. infranalytics.eu These methods are invaluable for unambiguously assigning all proton and carbon signals. infranalytics.eu

Detailed Research Findings: The expected chemical shifts (δ) for this compound in a solvent like deuterochloroform (CDCl₃) are summarized below. These values are based on established principles and data from structurally similar compounds. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR Data

Protons Multiplicity Chemical Shift (δ, ppm) Integration
Ar-H (Phenyl) Multiplet 7.25-7.40 5H
-O-CH₂ -Ph (Benzylic) Singlet ~4.50 2H
-O-CH₂ -CH₂- Triplet ~3.50 2H
-CH₂-CH₂ -C(O)- Triplet ~2.55 2H
-C(O)-CH₃ (Methyl Ketone) Singlet ~2.15 3H

¹³C NMR Data

Carbons Chemical Shift (δ, ppm)
C =O (Ketone) ~208.0
Ar-C (Quaternary) ~138.0
Ar-C H 127.5-128.5
-O-C H₂-Ph (Benzylic) ~73.0
-O-C H₂-CH₂- ~69.0
-C H₂-CH₂-C(O)- ~42.0
-C(O)-C H₃ (Methyl Ketone) ~30.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

The IR spectrum of this compound will be dominated by a very strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch. libretexts.org Other important signals include those for the C-O-C stretch of the ether linkage, the C-H stretches of the aromatic ring, and the C-H stretches of the aliphatic backbone. pressbooks.pub

Detailed Research Findings: The characteristic absorption bands and their corresponding functional groups are detailed in the table below.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
C=O (Ketone) Stretch ~1715 Strong, Sharp
C-H (sp² Aromatic) Stretch 3000-3100 Medium
C-H (sp³ Aliphatic) Stretch 2850-3000 Medium-Strong
C=C (Aromatic) Stretch ~1600, ~1495, ~1450 Medium, Variable

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are detected based on their mass-to-charge (m/z) ratio. libretexts.org

For this compound (C₁₂H₁₆O₂), the molecular ion peak would appear at an m/z corresponding to its molecular weight (approx. 192.25 g/mol ). nih.gov High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement (e.g., 192.1150), which confirms the molecular formula. rsc.orgnih.gov

The fragmentation pattern is also highly informative. The molecular ion is unstable and breaks apart in predictable ways. libretexts.org Key fragmentation pathways for this compound include:

Alpha-cleavage next to the carbonyl group, leading to the formation of a stable acylium ion [CH₃CO]⁺.

Cleavage of the benzylic ether bond, which can lead to the highly stable tropylium (B1234903) cation [C₇H₇]⁺.

Detailed Research Findings: The mass spectrum provides a unique fingerprint for the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Ion Structure Fragment Name
192 [C₁₂H₁₆O₂]⁺ Molecular Ion (M⁺)
91 [C₇H₇]⁺ Tropylium Cation

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. While this compound is likely an oil or low-melting solid at room temperature, this technique is crucial for confirming the structure of its solid, crystalline derivatives. mdpi.comrsc.org

In research, if this compound is used in a multi-step synthesis, the final product, if crystalline, is often analyzed by X-ray diffraction to unambiguously confirm its structure and stereochemistry. researchgate.netnih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the molecule.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, GC, HPLC)

Chromatographic methods are essential for separating this compound from reactants, byproducts, or impurities, and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a fast and simple qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. libretexts.orglibretexts.org The compound is spotted on a silica (B1680970) plate and eluted with a suitable solvent system. The resulting spot's retention factor (Rƒ) is characteristic of the compound in that system. The presence of multiple spots indicates an impure sample. orgsyn.org

Gas Chromatography (GC): GC is a high-resolution technique used for separating and quantifying volatile compounds. A sample of this compound is vaporized and passed through a column. The time it takes for the compound to exit the column (retention time) is a unique identifier. The area under the resulting peak in the chromatogram is proportional to the amount of the compound, allowing for accurate purity determination. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation, identification, and quantification of non-volatile or thermally unstable compounds. The sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. It is a powerful tool for assessing the purity of this compound and for its purification on a preparative scale. mdpi.comarkat-usa.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.